molecular formula C19H14O B14434578 4-Hydroxy-6-methylbenz(a)anthracene CAS No. 78996-87-9

4-Hydroxy-6-methylbenz(a)anthracene

Cat. No.: B14434578
CAS No.: 78996-87-9
M. Wt: 258.3 g/mol
InChI Key: OFTOPIBLHIACCO-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylbenz(a)anthracene is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the benz(a)anthracene framework. Its molecular formula is C19H14O .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylbenz(a)anthracene typically involves the hydroxylation and methylation of benz(a)anthracene. One common method includes the use of Friedel-Crafts alkylation followed by hydroxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methylbenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or convert existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can remove oxygen-containing groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring .

Scientific Research Applications

4-Hydroxy-6-methylbenz(a)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methylbenz(a)anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or apoptosis. The hydroxyl group enhances its reactivity, allowing it to form adducts with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound, lacking the hydroxyl and methyl groups.

    6-Methylbenz(a)anthracene: Similar structure but without the hydroxyl group.

    4-Hydroxybenz(a)anthracene: Similar structure but without the methyl group.

Uniqueness: 4-Hydroxy-6-methylbenz(a)anthracene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

78996-87-9

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

6-methylbenzo[a]anthracen-4-ol

InChI

InChI=1S/C19H14O/c1-12-9-18-15(7-4-8-19(18)20)17-11-14-6-3-2-5-13(14)10-16(12)17/h2-11,20H,1H3

InChI Key

OFTOPIBLHIACCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O)C3=CC4=CC=CC=C4C=C13

Origin of Product

United States

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